Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- is a complex organic compound known for its unique structural properties. This compound features a benzofuran ring, a biphenyl group, and a phenylmethyl substituent, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, catalysts, and solvents such as dichloromethane and toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of high-pressure reactors and automated systems ensures the efficient synthesis of the compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl,2-(phenylmethyl)-: Shares structural similarities but lacks the benzofuran ring.
Benzofuran derivatives: Compounds with similar benzofuran structures but different substituents.
Uniqueness
Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C38H30O3 |
---|---|
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
2-benzyl-4-[4-[4-(2-benzyl-1-benzofuran-3-yl)phenyl]phenyl]but-3-enoic acid |
InChI |
InChI=1S/C38H30O3/c39-38(40)33(25-28-9-3-1-4-10-28)20-17-27-15-18-30(19-16-27)31-21-23-32(24-22-31)37-34-13-7-8-14-35(34)41-36(37)26-29-11-5-2-6-12-29/h1-24,33H,25-26H2,(H,39,40) |
InChI-Schlüssel |
QSLTUOBLGDGEMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=CC=C(C=C5)C=CC(CC6=CC=CC=C6)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.